molecular formula C20H24Cl2N2O3S B12192289 1-(4-Butoxybenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

1-(4-Butoxybenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

Cat. No.: B12192289
M. Wt: 443.4 g/mol
InChI Key: WGOPJMFLQXAKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxybenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a butoxybenzenesulfonyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxybenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-Butoxybenzenesulfonyl Chloride: This intermediate is synthesized by reacting 4-butoxybenzenesulfonyl chloride with thionyl chloride under reflux conditions.

    Formation of Piperazine Derivative: The piperazine ring is then introduced by reacting the 4-butoxybenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine.

    Introduction of Dichlorophenyl Group: The final step involves the substitution of the piperazine derivative with 2,5-dichlorophenyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxybenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives or aromatic compounds.

Scientific Research Applications

1-(4-Butoxybenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Butoxybenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the butoxybenzenesulfonyl and dichlorophenyl groups allows for specific interactions with biological macromolecules, influencing pathways involved in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
  • 1-(4-Ethoxybenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
  • 1-(4-Propoxybenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

Uniqueness

1-(4-Butoxybenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine is unique due to the presence of the butoxy group, which imparts distinct lipophilicity and steric properties. This can influence its reactivity, binding affinity, and overall pharmacokinetic profile compared to its analogs.

Properties

Molecular Formula

C20H24Cl2N2O3S

Molecular Weight

443.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine

InChI

InChI=1S/C20H24Cl2N2O3S/c1-2-3-14-27-17-5-7-18(8-6-17)28(25,26)24-12-10-23(11-13-24)20-15-16(21)4-9-19(20)22/h4-9,15H,2-3,10-14H2,1H3

InChI Key

WGOPJMFLQXAKKA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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